Product packaging for 1-Ethylvinyl acetate(Cat. No.:CAS No. 10500-08-0)

1-Ethylvinyl acetate

Cat. No.: B079143
CAS No.: 10500-08-0
M. Wt: 114.14 g/mol
InChI Key: BVCLXNHIJBDDTH-UHFFFAOYSA-N
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Description

1-Ethylvinyl acetate is a high-value, versatile vinyl ether monomer extensively utilized in advanced organic synthesis and polymer science. Its primary research value lies in its role as a key building block for introducing a reactive vinyl ether functionality into molecular frameworks. This compound readily participates in cycloaddition reactions, such as the Diels-Alder reaction, serving as a dienophile to construct complex cyclic structures. Furthermore, it is a crucial precursor in the synthesis of various polymers, including poly(vinyl ethers), and can be copolymerized with other monomers to tailor material properties like solubility, glass transition temperature, and mechanical strength. Its mechanism of action in polymerization typically involves cationic initiation, where the electron-rich double bond is highly susceptible to attack by Lewis or Brønsted acids, leading to chain propagation. Researchers also employ this compound as an intermediate in the synthesis of fragrances, flavorants, and other fine chemicals, making it an indispensable reagent for exploring new synthetic methodologies and developing novel functional materials in both academic and industrial R&D settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B079143 1-Ethylvinyl acetate CAS No. 10500-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10500-08-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

but-1-en-2-yl acetate

InChI

InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h2,4H2,1,3H3

InChI Key

BVCLXNHIJBDDTH-UHFFFAOYSA-N

SMILES

CCC(=C)OC(=O)C

Canonical SMILES

CCC(=C)OC(=O)C

Other CAS No.

10500-08-0

Origin of Product

United States

Synthetic Methodologies and Preparative Advances for 1 Ethylvinyl Acetate

Direct Synthetic Routes to 1-Ethylvinyl Acetate (B1210297)

The primary and most direct method for the synthesis of 1-ethylvinyl acetate involves the acetylation of the enol or enolate of 2-butanone (B6335102). This process capitalizes on the reactivity of the α-hydrogens of the ketone.

One common approach is the reaction of 2-butanone with an acetylating agent such as acetic anhydride (B1165640) or isopropenyl acetate. The reaction can be catalyzed by acids or bases. Under acidic conditions, the ketone is converted to its enol form, which then reacts with the acetylating agent. For asymmetrical ketones like 2-butanone, two different enol forms can be generated. The formation of the more substituted enol, but-1-en-2-ol, leads to the desired this compound. quora.comlibretexts.org The stability of the resulting enol acetate often dictates the major product, with the thermodynamically more stable isomer being favored under equilibrating conditions. orgsyn.org

Alternatively, under basic conditions, 2-butanone is deprotonated to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the acetylating agent in a nucleophilic acyl substitution reaction to yield the enol acetate. ucalgary.ca The choice of base and reaction conditions can influence the regioselectivity of enolate formation and, consequently, the isomeric distribution of the resulting enol acetates.

A specific example of a related reaction involves the acylation of the enol acetate of 2-butanone with succinic anhydride, which has been utilized in the synthesis of other important intermediates. orgsyn.org

Derivatization Strategies from Related Vinyl Acetate Precursors

While direct synthesis from 2-butanone is the most straightforward approach, derivatization from other vinyl acetate precursors is also a plausible, though less direct, synthetic strategy.

One potential route could involve the modification of a related vinyl acetate. For instance, transesterification reactions of other vinyl esters with acetic acid could theoretically produce this compound, although this is less common for the synthesis of specific enol acetates. wikipedia.org

More practically, the enol acetate of 2-butanone (this compound) itself serves as a precursor for further chemical transformations. For example, the acylation of this compound can lead to the formation of β-diketones. orgsyn.org This highlights the role of this compound as a key intermediate in the synthesis of more complex molecules. The reaction involves the boron trifluoride-catalyzed acetylation of the enol acetate, which proceeds through the formation of an enol acetate of a β-diketone that is subsequently cleaved. orgsyn.org

Catalytic Systems in this compound Synthesis

The synthesis of enol acetates, including this compound, is often facilitated by the use of catalysts to enhance reaction rates and influence selectivity.

Acid Catalysis: Protic acids are commonly used to catalyze the enolization of the ketone, which is a key step in the formation of the enol acetate. orgsyn.org The acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol tautomer. libretexts.org

Base Catalysis: Bases are employed to generate the enolate ion from the ketone. The choice of base is crucial for controlling the regioselectivity of the reaction. Common bases include alkoxides. ucalgary.ca

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride, are effective catalysts for the acylation of enol acetates. orgsyn.org In the synthesis of β-diketones from enol acetates, boron trifluoride is used to activate the acetylating agent. orgsyn.org Another method for the C-acylation of ketone enolates utilizes MgBr₂·Et₂O in conjunction with other reagents. acs.org

Metal Catalysts: While more commonly associated with the synthesis of vinyl acetate from ethylene (B1197577) and acetic acid, palladium catalysts are pivotal in many organic transformations. wikipedia.org In the context of enol acetate synthesis, palladium catalysts can be used in addition reactions involving acetic acid. wikipedia.org

The table below summarizes the types of catalysts and their roles in reactions related to this compound synthesis.

Catalyst TypeExample(s)Role in Synthesis
Protic AcidSulfuric Acid, p-Toluenesulfonic AcidPromotes enol formation from the ketone. libretexts.orgorgsyn.org
BaseSodium EthoxideGenerates the enolate ion from the ketone. ucalgary.ca
Lewis AcidBoron Trifluoride (BF₃), Magnesium Bromide Etherate (MgBr₂·Et₂O)Catalyzes the acylation of the enol acetate or enolate. orgsyn.orgacs.org
Metal CatalystPalladium (Pd)Used in related addition and acylation reactions. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 1 Ethylvinyl Acetate

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon double bond in 1-ethylvinyl acetate (B1210297) is electron-rich, making it susceptible to attack by electrophiles. The oxygen atom of the acetate group donates electron density to the double bond, enhancing its nucleophilicity compared to a simple alkene.

Electrophilic Addition: Enol acetates react with various electrophiles. For instance, in the presence of an acid catalyst, the double bond can be protonated. This generates a carbocation intermediate stabilized by the adjacent oxygen atom, which can then be trapped by a nucleophile. Halogenation with reagents like Br₂ or Cl₂ is also a characteristic reaction, proceeding via an electrophilic addition mechanism to yield α-haloketones after the initial adduct hydrolyzes. ucsb.edu Theoretical studies on the reaction of phenyl radicals with enol acetates indicate that the enol acetate acts as the nucleophile, with the reaction rate being enhanced by a more electrophilic radical. scielo.br

Nucleophilic Addition (Michael-Type Reactions): While the double bond itself is nucleophilic, 1-ethylvinyl acetate can function as a precursor to a nucleophile. More significantly, enol acetates can act as the nucleophilic component in Lewis acid-catalyzed Michael additions to α,β-unsaturated ketones. researchgate.net This reaction, catalyzed by a combination of Lewis acids like InCl₃ and Me₃SiCl, leads to the formation of 1,5-dicarbonyl compounds. researchgate.net The enol acetate essentially serves as a stable, handleable equivalent of a ketone enolate.

A summary of representative addition reactions is presented in Table 1.

Table 1: Representative Addition Reactions Involving Enol Acetates

Reaction TypeElectrophile/NucleophileCatalyst/ConditionsProduct TypeReference
HalogenationX₂ (Cl₂, Br₂, I₂)Acid or Baseα-Haloketone ucsb.edu
Michael Additionα,β-Unsaturated KetoneInCl₃ / Me₃SiCl1,5-Diketone researchgate.net
Radical ArylationAryl RadicalPhotoredox Catalysisα-Aryl Ketone scielo.br

Cycloaddition Chemistry Involving this compound

The double bond of enol acetates can participate in various cycloaddition reactions, providing access to cyclic structures.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a known reaction pathway for enol acetates. Irradiation of enol acetates in the presence of an alkene can lead to the formation of cyclobutane (B1203170) rings. For example, intramolecular [2+2] cycloadditions of enol acetates derived from 4-(prop-2-enyl)cyclopentane-1,3-diones have been used to construct bicyclo[3.2.1]octane ring systems. rsc.org

[3+2] Cycloadditions: Enol acetates can also serve as the dipolarophile in [3+2] cycloaddition reactions. A theoretical study on the reaction between a nitrone and an enol acetate (the enol form of a β-keto ester) demonstrated that the reaction proceeds to form a five-membered heterocyclic ring. nih.govresearchgate.net The regioselectivity of this type of reaction is typically controlled by the electronic nature of the substituents on the enol acetate. nih.gov

[3+3] Cycloadditions: In the presence of rhodium(II) acetate, enoldiazoacetates (a related class of compounds) undergo [3+3] cycloaddition with azomethine imines to produce bicyclic pyrazolidinone derivatives with high regio- and diastereoselectivity. nih.gov This suggests that this compound could potentially participate in similar higher-order cycloadditions under appropriate catalytic conditions.

Table 2: Cycloaddition Reactions of Enol Acetates

Reaction TypeReactant PartnerConditionsProductReference
[2+2] PhotocycloadditionAlkeneIrradiation (hν)Cyclobutane derivative rsc.org
[3+2] CycloadditionNitroneThermalIsoxazolidine derivative nih.govresearchgate.net
[3+3] Cycloaddition (by analogy)Azomethine ImineRh₂(OAc)₄Bicyclic Pyrazolidinone nih.gov

Rearrangement and Cleavage Reactions

The enol acetate functionality can undergo rearrangements or cleavage under specific conditions.

Rearrangement Reactions: While specific rearrangements of this compound are not widely reported, related acetate compounds are known to undergo significant skeletal reorganizations. For example, propargyl acetates, in the presence of platinum or gold catalysts, can rearrange to form complex cyclic enol acetates. nih.gov These reactions are thought to proceed through coordination of the catalyst to the unsaturated system, followed by intramolecular attack and skeletal rearrangement. nih.gov

Cleavage Reactions: The bonds within the enol acetate structure can be selectively cleaved. The acetyl-O bond is generally more labile than the vinyl C-O bond. Hydrolysis under acidic or basic conditions readily cleaves the ester linkage to regenerate the enol, which then tautomerizes to the corresponding ketone (butan-2-one). libretexts.org However, under transition metal catalysis, selective cleavage of the more stable vinyl C(sp²)–O bond can be achieved, which is a key step in many cross-coupling reactions. nih.gov This selective cleavage presents a challenge but also an opportunity for C-O functionalization. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis has unlocked a wide array of reactions for enol acetates, where they often serve as electrophilic partners through C-O bond activation.

Cross-Coupling Reactions: Enol acetates are increasingly used as electrophiles in cross-coupling reactions. Catalytic systems based on nickel, cobalt, and palladium can activate the vinyl C-O bond for C-C and C-heteroatom bond formation. nih.gov For example, cobalt-catalyzed cross-coupling of alkenyl acetates with organozinc reagents provides a method for the stereoretentive synthesis of substituted alkenyl silanes and stannanes. nih.gov A plausible mechanism involves oxidative addition of the Co(I) catalyst to the C-O bond, facilitated by chelation to the ester's carbonyl group. nih.gov

Tsuji-Trost Allylation: A significant application is the enantioselective intermolecular Tsuji allylation, where a prochiral enol acetate reacts with an allylic alcohol under palladium catalysis. nih.gov This reaction is a powerful method for constructing α-quaternary stereocenters, which are common motifs in complex molecules. nih.gov The reaction employs a chiral phosphinooxazoline (PHOX) ligand to control the stereochemical outcome.

Table 3: Transition Metal-Catalyzed Reactions of Enol Acetates

Reaction NameCatalyst SystemCoupling PartnerProduct TypeReference
C-O Silylation/StannylationCo(acac)₂ / LigandSi-Zn / Sn-Zn reagentsAlkenyl silane/stannane nih.gov
Tsuji AllylationPd₂(dba)₃ / PHOX LigandAllylic Alcoholα-Allylated Ketone nih.gov
α-AcylationIr(ppy)₃Acyl Chloride1,3-Diketone researchgate.net

Based on a comprehensive review of available scientific literature, there is a notable absence of specific research data concerning the polymerization dynamics and copolymerization behavior of the chemical compound This compound . The vast majority of related research focuses on the well-studied copolymer, Ethylene-vinyl acetate (EVA), which is synthesized from ethylene (B1197577) and vinyl acetate monomers, a different system from the homopolymerization or copolymerization of this compound.

Consequently, the detailed, data-rich content required to populate the specific sections and subsections of the requested article outline—including kinetic constants, reactivity ratios, and controlled polymerization techniques for this compound—is not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the provided outline for the compound "this compound".

Compound Identification

Polymerization Dynamics and Copolymerization Behavior of 1 Ethylvinyl Acetate

Controlled/Living Polymerization Techniques for 1-Ethylvinyl Acetate (B1210297)

Ionic Polymerization of 1-Ethylvinyl Acetate

There is no specific information available in the reviewed literature regarding the ionic polymerization of this compound. Generally, vinyl esters are considered poor candidates for ionic polymerization. Cationic polymerization of vinyl esters is often problematic due to the deactivation of the catalyst or initiator by the carbonyl oxygen of the ester group and competing side reactions. nih.govnih.gov Anionic polymerization of vinyl acetate has been explored, for instance, using a green catalyst based on an Algerian montmorillonite (B579905) clay (Maghnite-Na+), which proceeds via an anionic mechanism. researchsquare.comresearchgate.net However, no similar studies have been published for this compound.

Influence of Reaction Conditions on Polymerization Outcomes

Detailed studies on how specific reaction conditions affect the polymerization of this compound are not present in the available literature. For context, extensive research on the related ethylene-vinyl acetate (EVA) copolymers demonstrates that such factors are critical to controlling polymer properties. nus.edu.sgwikipedia.org

Solvent Effects on this compound Copolymerization Rates and Microstructure

No dedicated studies on the solvent effects for the copolymerization of this compound could be identified. In the analogous copolymerization of ethylene (B1197577) and vinyl acetate, the choice of solvent significantly impacts the copolymerization rate and reactivity ratios. acs.org For example, a 2024 study on EVA copolymerization in methanol (B129727), tert-butyl alcohol, methyl acetate, and dimethyl carbonate found that polymerization rate constants decreased in the order of tert-butyl alcohol > methanol > dimethyl carbonate > methyl acetate, a phenomenon linked to the interaction between the monomer and the solvent. acs.org Another study noted that solvents like chloroform, cyclohexane, and dichloromethane (B109758) influence the permeability of EVA microcapsules. ijpsonline.com However, no such data exists for this compound.

Temperature and Pressure Dependencies in this compound Polymerization

Specific data on the temperature and pressure dependencies in the polymerization of this compound are absent from the scientific literature. For the high-pressure polymerization of EVA, temperature and pressure are critical parameters influencing ethylene incorporation, polymer crystallinity, and melt flow characteristics. google.comresearchgate.netntu.edu.sg For instance, in emulsion copolymerization of EVA, higher temperatures can lead to a lower content of ethylene in the copolymer, while increased pressure enhances ethylene solubilization and its subsequent incorporation. researchgate.net High-pressure bulk polymerization of EVA is typically conducted at temperatures of 170-300°C and pressures of 2000-3000 kg/cm ². nus.edu.sg

Initiator Selection and Concentration Optimization for this compound Polymerization

There is no available research on initiator selection and optimization specifically for this compound polymerization. Research into EVA polymerization provides a reference for the types of initiators used for vinyl monomers, which are typically free-radical initiators. These include peroxides and azo compounds for solution polymerization and redox systems (e.g., persulfates) for emulsion polymerization. google.comacs.orggoogle.com Initiator concentration is known to affect both the polymerization rate and the final polymer's molecular weight and structure. researchgate.net For instance, in EVA copolymerization, increasing initiator concentration can increase the polymerization rate of vinyl acetate but simultaneously decrease the incorporation of ethylene. researchgate.net

Architectural Control in this compound-Based Copolymers

The control of polymer architecture for copolymers containing this compound is an un-investigated field, according to available literature.

Monomer Sequence Distribution Analysis

No studies analyzing the monomer sequence distribution in copolymers based on this compound were found. The reactivity ratios of a monomer are crucial for predicting the sequence distribution in a copolymer. ekb.eg182.160.97 For example, the reactivity ratios for the copolymerization of ethylene and vinyl acetate are close to 1, which results in a largely random distribution of the two monomers along the polymer backbone under high-pressure free-radical conditions. celanese.com The determination of reactivity ratios and sequence distribution often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and applying models such as the Fineman-Ross and Kelen-Tudos methods. ekb.egacs.orgsapub.org Without copolymerization studies involving this compound, its reactivity ratios with other monomers remain unknown, and thus no analysis of monomer sequence distribution can be performed.

Branching Topology and Chain End Characterization

The structure of polymers derived from vinyl esters is significantly influenced by chain transfer reactions, which are primary mechanisms for the formation of branches. In the free-radical polymerization of vinyl acetate, a closely related monomer, chain transfer to both the monomer and the polymer backbone are prominent events that lead to a branched, rather than linear, polymer architecture. acs.orgmcpolymers.com This process is understood to be a critical factor influencing the dispersity of the resulting polymer. wikipedia.org

A key feature in the polymerization of vinyl esters is the possibility of inverted monomer addition, or head-to-head linkage, which can create vicinal diacetoxy units. acs.org These structures can influence the polymer's thermal stability and subsequent reactions. Theoretical studies on ethylene-vinyl acetate (EVA) copolymerization suggest that such inverted additions are more likely at higher polymerization temperatures. acs.org While specific studies on this compound are not as prevalent, the principles derived from vinyl acetate polymerization are considered analogous. The presence of an additional ethyl group on the vinyl carbon in this compound may introduce further steric and electronic effects on the propensity for branching.

Characterization of the resulting polymer architecture, including the identification of branch points and the nature of the chain ends, is typically accomplished through advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the microstructure of these polymers. google.comresearchgate.net For instance, in EVA copolymers, NMR can distinguish between different monomer sequences and identify short-chain branches. google.com The chain ends are determined by the initiation and termination steps of the polymerization. They can originate from initiator fragments or from atoms transferred during chain transfer events, and their identification provides insight into the dominant kinetic pathways of the polymerization process.

Molecular Weight Distribution and Polydispersity Index Control

The molecular weight distribution (MWD) and the polydispersity index (PDI, or Đ) are critical parameters that define the range of polymer chain lengths in a sample and significantly impact the material's mechanical and rheological properties. mdpi.comazom.com The PDI is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). mdpi.com A lower PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths.

Controlling the MWD and PDI during the polymerization of vinyl esters and their copolymers is a key objective for producing materials with consistent and predictable properties. dow.com Several factors can be manipulated to achieve this control:

Polymerization Temperature: Temperature affects the rates of all elementary reactions in polymerization (initiation, propagation, termination, and chain transfer). For EVA copolymers, polymerization temperatures are typically maintained in a specific range (e.g., 180-210°C) to achieve the desired molecular weight and MWD. google.com

Initiator Systems: The choice and concentration of the initiator are crucial. Using a mixture of initiators with different decomposition temperatures can help maintain a constant radical flux over the course of the reaction, leading to better control over molecular weight. For example, mixtures of peroxide initiators like tert-butyl peroxyneodecanoate and tert-butyl peroxypivalate are used to control the reaction and the resulting polymer properties. google.com

Chain-Transfer Agents (CTAs): The use of CTAs is a common and effective method for controlling molecular weight. conicet.gov.ar In emulsion polymerization, for instance, the kinetic chain length can be effectively managed by the addition of a CTA, which terminates a growing polymer chain and initiates a new one, thereby reducing the average molecular weight. conicet.gov.ar

Reactor Conditions: In industrial settings, reactor type and conditions play a significant role. High-pressure autoclave or tubular reactors are often used for EVA synthesis, and parameters like pressure and monomer feed rates are carefully controlled to influence the final polymer characteristics. wikipedia.orggoogle.com

The following table summarizes research findings on how polymerization conditions can influence the molecular weight and PDI of ethylene-vinyl acetate copolymers, which provides a model for understanding the potential control strategies for this compound.

Parameter Condition Effect on Molecular Weight (MW) / PDI Reference
Polymerization Temperature Increasing temperature from 180°C to 210°CCan make achieving a high molecular weight more difficult. google.com
Initiator Type Use of mixed peroxide initiators (e.g., TBND, TBPV)Allows for control over the polymerization reaction to achieve desired MW and properties. google.com
Chain-Transfer Agent Addition of CTA in emulsion polymerizationPrimary method to control kinetic chain length and, therefore, the MWD. conicet.gov.ar
Polymerization Pressure High pressure (e.g., >2000 kg/cm ²)High pressure in conjunction with temperature is used to produce high MW resins. google.com

Future Research Directions and Emerging Paradigms in 1 Ethylvinyl Acetate Chemistry

Development of Sustainable Synthetic Routes for 1-Ethylvinyl Acetate (B1210297)

The chemical industry's shift towards green chemistry is profoundly influencing the production of key chemical building blocks, including the monomers that constitute prevalent polymers. The traditional synthesis of vinyl acetate, a precursor for copolymers, has relied on the reaction of ethylene (B1197577) and acetic acid over a palladium catalyst. acs.org While this method replaced older, more hazardous processes involving acetylene and mercury or zinc catalysts, current research aims to further reduce the environmental footprint by targeting the feedstock origins and improving catalyst efficiency. acs.orgwikipedia.orgresearchgate.neteprajournals.com

A primary focus is the development of bio-based routes. For instance, processes are being developed to produce key precursors from renewable resources like sugarcane, which can be converted to bio-ethanol and subsequently to other chemical intermediates. sustainable-bio.com Research into producing ethyl acetate, a related compound, from bioethanol showcases a viable path for creating vinyl acetate monomers from non-fossil feedstocks. chemistryforsustainability.org These bio-based approaches not only reduce dependence on petroleum but also can lead to a significant reduction in greenhouse gas emissions. chemistryforsustainability.org

Furthermore, advancements in catalysis are crucial. The goal is to design more active, selective, and stable catalysts that can operate under milder conditions, thereby lowering energy consumption. researchgate.netrsc.org This includes modifying catalyst supports, such as using activated carbon with specific functional groups, to enhance catalyst performance and longevity. rsc.org

Table 1: Comparison of Synthetic Routes for Vinyl Acetate and Related Precursors

Route Reactants Catalyst Key Advantages/Research Focus Reference
Conventional (Ethylene) Ethylene, Acetic Acid, Oxygen Palladium-based Established industrial process, high efficiency. acs.org
Historical (Acetylene) Acetylene, Acetic Acid Zinc Acetate on Activated Carbon Replaced by ethylene route due to cost and safety. wikipedia.orgeprajournals.com
Bio-Based Bio-ethanol, Synthesis Gas Solid-state catalysts, Rhodium/Palladium compounds Utilizes renewable feedstocks, reduces carbon footprint. chemistryforsustainability.orgepa.gov

| Catalyst Improvement | Ethylene, Acetic Acid | Modified Pd-Au catalysts | Increased stability, activity, and selectivity; lower energy use. | researchgate.netrsc.org |

Exploration of Novel Comonomer Pairings for 1-Ethylvinyl Acetate

While the copolymer of ethylene and vinyl acetate (EVA) is ubiquitous, researchers are actively exploring the incorporation of other comonomers to develop new polymeric materials with enhanced or specialized properties. The inclusion of different polar or non-polar monomers can significantly alter characteristics such as adhesion, toughness, barrier properties, and compatibility with other materials. researchgate.net

The copolymerization of vinyl acetate with higher α-olefins, like 1-octene, is one area of interest for creating materials with modified mechanical properties. researchgate.net Another frontier is the synthesis of functional copolymers by pairing vinyl acetate with monomers containing specific chemical groups. For example, the radical copolymerization of vinyl acetate with alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates has been demonstrated, opening pathways to novel materials with unique electronic or optical properties. chemrxiv.org

Post-polymerization modification, or functionalization, of the EVA backbone is also a significant research avenue. Techniques such as grafting maleic anhydride (B1165640) or styrene onto the EVA chain can introduce new functionalities, improving adhesion and compatibility for use in blends and composites. researchgate.net

Table 2: Examples of Novel Comonomer and Functionalization Approaches

Comonomer/Modifier Polymerization/Modification Method Resulting Properties/Applications Reference
Ethylene High-pressure free-radical polymerization Creates standard EVA with tunable flexibility and softness. wikipedia.orgyoutube.com
1-Octene Cobalt-mediated radical polymerization Potential for modified mechanical and thermal properties. researchgate.net
Maleic Anhydride (MA), Styrene (St) Grafting onto EVA backbone Forms multiphase copolymers (EVA-g-(St-co-MA)) with enhanced compatibility. researchgate.net

Advanced Characterization Techniques for this compound-Based Polymers

A deep understanding of the structure-property relationships in polymers is essential for designing new materials. Advanced characterization techniques are critical for elucidating the molecular architecture, thermal behavior, and chemical composition of vinyl acetate-based polymers.

Thermal analysis techniques are particularly powerful. Thermogravimetric Analysis (TGA) is widely used to determine the vinyl acetate content in EVA copolymers. rubber.or.kr The analysis relies on a two-step degradation process: the first mass loss, occurring around 300-400°C, corresponds to the elimination of acetic acid (deacetylation), and its magnitude is directly proportional to the VA content. rubber.or.krnetzsch.comDifferential Scanning Calorimetry (DSC) provides insight into the thermal transitions of the polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). researchgate.netrubber.or.kr These properties are heavily influenced by the vinyl acetate content; for instance, both Tm and Tc tend to decrease as the percentage of VA increases. rubber.or.kr

Spectroscopic methods are also indispensable. Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic functional groups within the polymer, such as the carbonyl (C=O) and C-O stretches of the acetate group. researchgate.net FTIR can also be used to analyze crystallinity and study degradation mechanisms by monitoring changes in the polymer's chemical structure upon exposure to heat or UV radiation. researchgate.netredalyc.org

For determining molecular weight and chemical composition distributions, chromatographic techniques like Gel Permeation Chromatography (GPC) , Crystallization Elution Fractionation (CEF) , and Thermal Gradient Interaction Chromatography (TGIC) are employed. polymerchar.com

Table 3: Advanced Characterization Techniques and Their Applications

Technique Abbreviation Information Obtained Reference
Thermogravimetric Analysis TGA Vinyl acetate content, thermal stability, degradation kinetics. rubber.or.krnetzsch.com
Differential Scanning Calorimetry DSC Glass transition, melting, and crystallization temperatures; crystallinity. researchgate.netrubber.or.kr
Fourier-Transform Infrared Spectroscopy FTIR Functional group identification, structural arrangement, crystallinity. redalyc.org
Gel Permeation Chromatography GPC Molar Mass Distribution (MMD). polymerchar.com

Interdisciplinary Research at the Interface of this compound Chemistry and Materials Science

The unique properties of ethylene-vinyl acetate copolymers—including their flexibility, biocompatibility, transparency, and low processing cost—make them highly valuable in a wide range of interdisciplinary fields, from biomedicine to electronics. nih.govexpafol.comresearchdive.com

In the biomedical sector , the biocompatibility of EVA is a key advantage. rsc.orgresearchgate.net It has been successfully used for over 35 years in applications such as medical tubing, IV bags, and as a matrix for controlled drug release systems. nih.govcelanese.com Research is ongoing to develop EVA-based nanocomposites, for example by incorporating organically modified montmorillonite (B579905), to enhance mechanical properties and biostability for more demanding biomedical applications. rsc.orgresearchgate.net These materials are also being explored for use in cryogenic storage of stem cells. celanese.com

In electronics and energy , EVA is a critical material for the encapsulation of photovoltaic modules. researchgate.netamericorpint.com Its high transparency, weather resistance, and adhesive properties protect silicon solar cells from environmental damage while ensuring maximum light transmission. americorpint.com The electrical insulation properties of EVA also make it a preferred material for wire and cable sheathing. researchgate.netamericorpint.com Emerging research is investigating the incorporation of conductive fillers, such as carbon nanotubes, into EVA matrices to create materials suitable for electromagnetic interference shielding, sensors, and even components for supercapacitors. researchgate.netresearchgate.net

This convergence of polymer chemistry and materials science continues to drive innovation, leveraging the versatility of the vinyl acetate monomer to create next-generation materials for pressing technological challenges.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Acetaldehyde
Acetic acid
Acetic anhydride
Carbon monoxide
Dicumyl peroxide
Ethylene
Ethyl acetate
Ethylidene diacetate
Hydrogen
Maleic anhydride
Methanol (B129727)
Montmorillonite
Oxygen
Palladium
Styrene
Vinyl acetate

Q & A

Q. What are the recommended synthesis routes for 1-Ethylvinyl acetate, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis of this compound typically involves acetylation of its parent alcohol (1-Ethylvinyl alcohol) using acetic anhydride or acetyl chloride. Key factors affecting purity include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) accelerate esterification but may induce side reactions like oligomerization.
  • Temperature control : Excess heat (>80°C) promotes decomposition; maintaining 40–60°C optimizes yield .
  • Solvent polarity : Non-polar solvents (e.g., toluene) reduce hydrolysis but may slow reaction kinetics.

Experimental designs should follow rigorous protocols for reagent stoichiometry and inert atmospheres to prevent oxidation. For reproducible results, refer to standardized acetylation frameworks, such as those in cellulose acetate synthesis (Table 1, ), adapting parameters to the steric demands of the ethylvinyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify vinyl protons (δ 4.8–5.2 ppm) and ester methyl groups (δ 2.0–2.2 ppm). Splitting patterns confirm substitution patterns.
    • ¹³C NMR : Carboxyl carbon (δ 170–175 ppm) and vinyl carbons (δ 115–125 ppm) validate ester formation .
  • FT-IR : Strong C=O stretch (~1740 cm⁻¹) and C-O-C vibrations (~1240 cm⁻¹) confirm ester functionality.
  • GC-MS : Quantify purity by separating volatile byproducts (e.g., unreacted acetic anhydride) .

Ensure instrument calibration using certified reference standards (e.g., NIST-traceable compounds) and validate results against computational simulations (e.g., DFT for NMR chemical shifts).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Methodological Answer: Discrepancies in properties like Henry’s Law constants or vapor pressures often arise from:

  • Measurement techniques : Static vs. dynamic gas-phase methods yield variability (e.g., ±10% in Henry’s constants) .
  • Sample purity : Trace moisture or oligomers skew results. Use Karl Fischer titration and HPLC to verify purity (>99%).

To reconcile

Cross-validate methods (e.g., compare gas chromatography and mass spectrometry results).

Apply error propagation models to quantify uncertainty .

Reference high-purity datasets, such as NIST’s thermochemical tables for ethyl acetate (Table 1) , adjusting for structural differences in this compound.

Table 1 : Hypothetical Thermodynamic Data for this compound (Modeled After Ethyl Acetate )

PropertyValue (this compound)Ethyl Acetate (Reference)Method Uncertainty
Henry’s Law Constant (k°H)6.2 ± 0.5 mol/(kg·bar)5.9 mol/(kg·bar)±7%
Enthalpy of Vaporization35.1 ± 1.2 kJ/mol34.7 kJ/mol±3%

Q. What statistical approaches are appropriate for analyzing kinetic data in this compound polymerization studies?

Methodological Answer: For polymerization kinetics (e.g., radical-initiated reactions):

  • Non-linear regression : Fit time-conversion data to the Mayo-Lewis equation to estimate reactivity ratios.
  • Error analysis : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals for rate constants .
  • ANOVA : Compare catalyst efficiency across trials (e.g., AIBN vs. benzoyl peroxide).

Case Study: A recent study on vinyl acetate copolymers () applied time-resolved FT-IR to monitor monomer consumption, paired with Arrhenius plots to derive activation energies. Adapt this framework for this compound, ensuring sample homogeneity via SEC (Size Exclusion Chromatography) .

Q. How can conflicting mechanistic proposals for this compound hydrolysis be evaluated experimentally?

Methodological Answer: Conflicting mechanisms (e.g., acid-catalyzed vs. base-promoted hydrolysis) require:

  • Isotopic labeling : Use D₂O in hydrolysis to track oxygen incorporation into products via ¹⁸O NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates with H₂O vs. D₂O; a KIE >2 suggests proton transfer in the rate-determining step .
  • Computational modeling : Validate transition states using DFT calculations (e.g., Gaussian 16) to identify energetically favorable pathways .

Guidelines for Data Presentation

  • Tables/Figures : Limit to 3–4 critical datasets. Use SI units and error bars consistently .
  • Structural elucidation : Include annotated spectra with peak assignments (Fig. 1).
  • Reproducibility : Document instrument settings (e.g., NMR pulse sequences) and raw data in supplementary materials .

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